molecular formula C20H17F2NO3S B2520649 4-fluoro-N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)benzenesulfonamide CAS No. 338392-93-1

4-fluoro-N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)benzenesulfonamide

Cat. No.: B2520649
CAS No.: 338392-93-1
M. Wt: 389.42
InChI Key: IIHAYRCUQIYICK-UHFFFAOYSA-N
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Description

4-Fluoro-N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with fluorine atoms at the 4-position of the benzene ring and a 4-fluorobenzyloxymethyl group attached to the phenyl ring. This compound is part of a broader class of sulfonamides, which are widely studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and central nervous system (CNS) activities .

Properties

IUPAC Name

4-fluoro-N-[3-[(4-fluorophenyl)methoxymethyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2NO3S/c21-17-6-4-15(5-7-17)13-26-14-16-2-1-3-19(12-16)23-27(24,25)20-10-8-18(22)9-11-20/h1-12,23H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHAYRCUQIYICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)COCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)benzenesulfonamide typically involves multiple steps:

    Formation of the intermediate: The initial step involves the reaction of 4-fluorobenzyl chloride with 3-hydroxybenzaldehyde in the presence of a base to form the intermediate 3-{[(4-fluorobenzyl)oxy]methyl}benzaldehyde.

    Sulfonamide formation: The intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution reactions: The fluorine atoms on the benzene rings can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation reactions: Products include sulfoxides and sulfones.

    Reduction reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

4-fluoro-N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)benzenesulfonamide has several applications in scientific research:

    Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors that interact with sulfonamide groups.

    Materials science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological research: It can be used as a probe to study the interactions of sulfonamide-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through the formation of stable complexes with the sulfonamide group. The molecular targets and pathways involved would vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, as derived from the provided evidence:

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Biological Activity / Notes Reference
4-Fluoro-N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)benzenesulfonamide (Target) Fluorine at 4-position; 4-fluorobenzyloxymethyl substituent on phenyl ring Not explicitly provided Presumed CNS activity (inference from analogs) -
4-Fluoro-N-(3-((4-methyl-1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide (10j) Diazepane ring substituent; fluorine at 4-position 377.48 5-HT6 antagonist for cognitive disorders; IR 3360, 2916, 1681 cm⁻¹
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide Double sulfonamide structure; fluorine at 4-position Not provided Unexpected synthesis product; structural analog with dual sulfonamide groups
4-Fluoro-N-[[3-(4-methoxyphenyl)-5-isoxazolyl]methyl]benzenesulfonamide Isoxazole ring linked to methoxyphenyl group 362.38 Potential metabolic stability due to heterocyclic isoxazole
4-Bromo-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide Quinolinyloxy and bromo/trifluoromethyl substituents Not provided Electron-withdrawing groups may enhance acidity and receptor interactions

Structural and Functional Insights

  • Fluorine Substitution : The target compound and analogs (e.g., 10j ) utilize fluorine to improve lipophilicity and metabolic stability. Fluorine’s electronegativity also enhances binding via polar interactions.
  • Benzyloxymethyl vs.
  • Double Sulfonamide Structures (e.g., ): These analogs exhibit increased polarity and reduced membrane permeability compared to the target’s single sulfonamide.

Biological Activity

4-fluoro-N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)benzenesulfonamide, with the CAS number 338392-93-1, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a sulfonamide group and fluorinated aromatic rings. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC20H17F2NO3S
Molar Mass389.42 g/mol
CAS Number338392-93-1
Synonyms4-fluoro-N-(3-{[(4-fluorophenyl)methoxy]methyl}phenyl)benzene-1-sulfonamide

The biological activity of this compound is primarily attributed to its role as a carbonic anhydrase inhibitor . Carbonic anhydrases are enzymes that catalyze the reversible reaction between carbon dioxide and water to form bicarbonate and protons. Inhibition of these enzymes can lead to various physiological effects, including modulation of pH levels in tissues and influencing neurotransmitter release.

Pharmacological Effects

Research indicates that this compound may have significant effects on neurological conditions, particularly in the context of nicotine-induced behavioral sensitization . A study demonstrated that administration of 4-fluoro-N-(4-sulfamoylbenzyl) benzene-sulfonamide (a related compound) significantly reduced locomotor activity in mice exposed to nicotine, suggesting potential applications in treating addiction and neuroplasticity disorders .

Case Studies

  • Behavioral Sensitization Study :
    • Objective : To evaluate the effects of 4-fluoro-N-(4-sulfamoylbenzyl) benzene-sulfonamide on nicotine-induced behavioral changes.
    • Methodology : Mice were administered nicotine (0.5 mg/kg) alongside varying doses of the sulfonamide (20, 40, 60 mg/kg). Locomotor activity was recorded post-administration.
    • Results : All doses of the compound significantly attenuated nicotine-induced behavioral sensitization. The highest dose (60 mg/kg) notably reduced adenosine levels in the striatum, indicating a potential mechanism involving adenosine modulation .
  • In Vitro Activity Against Cancer Cells :
    • Preliminary studies suggest that analogs of this compound exhibit cytotoxic effects against various cancer cell lines, although specific data on this sulfonamide is limited. The presence of fluorinated groups may enhance interaction with target proteins involved in cancer proliferation .

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